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A comprehensive review of the novel β-lactam/β-lactamase inhibitor combination, Cefepime-

enmetazobactam, reveals a potent carbapenem-sparing option for complicated urinary tract

infections (cUTIs) and other serious Gram-negative infections, demonstrating superiority in

clinical and microbiological outcomes when compared to piperacillin-tazobactam. In vitro data

further support its efficacy against a broad spectrum of Enterobacterales, including those

producing extended-spectrum β-lactamases (ESBLs).

Cefepime-enmetazobactam has emerged as a promising therapeutic agent in an era of

escalating antimicrobial resistance. This guide provides a detailed comparative analysis of its

performance against other commonly used antibiotic combinations, supported by experimental

data from pivotal clinical trials and in vitro surveillance studies. The data presented herein is

intended for researchers, scientists, and drug development professionals to facilitate an

objective evaluation of this novel combination.

Clinical Efficacy in Complicated Urinary Tract
Infections (cUTIs)
The cornerstone of clinical evidence for Cefepime-enmetazobactam is the Phase 3 ALLIUM

trial, a multicenter, randomized, double-blind, noninferiority study that compared its efficacy and

safety to piperacillin-tazobactam in adults with cUTIs, including acute pyelonephritis (AP). The
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primary endpoint was a composite of clinical cure and microbiological eradication at the test-of-

cure visit.

The results of the ALLIUM trial demonstrated that Cefepime-enmetazobactam was not only

noninferior but also superior to piperacillin-tazobactam.[1][2][3][4] In the primary analysis set,

79.1% of patients treated with Cefepime-enmetazobactam achieved the primary outcome,

compared to 58.9% in the piperacillin-tazobactam group.[1][2][5] This statistically significant

difference highlights the enhanced efficacy of the novel combination.[1][2]

For patients infected with ESBL-producing pathogens, the superiority of Cefepime-

enmetazobactam was even more pronounced, with a 73.7% composite success rate compared

to 51.5% for piperacillin-tazobactam.[6][7] While clinical cure rates alone were comparable

between the two groups, Cefepime-enmetazobactam achieved significantly higher

microbiological eradication rates.[3][7]

Table 1: Clinical and Microbiological Outcomes from the ALLIUM Trial (cUTI)

Outcome
Cefepime-
enmetazobactam
(n=345)

Piperacillin-
tazobactam (n=333)

Treatment
Difference (95% CI)

Composite Success

(Clinical Cure &

Microbiological

Eradication)

79.1%[1][2][5] 58.9%[1][2][5]
21.2% (14.3% to

27.9%)[2][5]

Clinical Cure 92%[3] 89%[3]
Not significantly

different

Microbiological

Eradication
82.9%[7] 64.9%[7] Significantly higher

Composite Success in

ESBL-producing

Infections

73.7%[6][7] 51.5%[6][7]
30.2% (13.4% to

45.1%)

Microbiological

Recurrence
11.35%[7] 29.4%[7]

Lower with Cefepime-

enmetazobactam

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9533186/
https://login.medscape.com/login/sso/getlogin?sc=ng&dc=ma&wcode=101&client=206602&scode=qmd&urlCache=aHR0cHM6Ly9yZWFkLnF4bWQuY29tL3JlYWQvMzYxOTQyMTgvZWZmZWN0LW9mLWNlZmVwaW1lLWVubWV0YXpvYmFjdGFtLXZzLXBpcGVyYWNpbGxpbi10YXpvYmFjdGFtLW9uLWNsaW5pY2FsLWN1cmUtYW5kLW1pY3JvYmlvbG9naWNhbC1lcmFkaWNhdGlvbi1pbi1wYXRpZW50cy13aXRoLWNvbXBsaWNhdGVkLXVyaW5hcnktdHJhY3QtaW5mZWN0aW9uLW9yLWFjdXRlLXB5ZWxvbmVwaHJpdGlzLWEtcmFuZG9taXplZC1jbGluaWNhbC10cmlhbA&redid=1
https://clinician.nejm.org/nejm-jw.NA55400
https://www.contagionlive.com/view/cefepime-enmetazobactam-demonstrates-superiority-in-test-of-noninferiority-to-piperacillin-tazobactam-for-complicated-uti
https://pmc.ncbi.nlm.nih.gov/articles/PMC9533186/
https://login.medscape.com/login/sso/getlogin?sc=ng&dc=ma&wcode=101&client=206602&scode=qmd&urlCache=aHR0cHM6Ly9yZWFkLnF4bWQuY29tL3JlYWQvMzYxOTQyMTgvZWZmZWN0LW9mLWNlZmVwaW1lLWVubWV0YXpvYmFjdGFtLXZzLXBpcGVyYWNpbGxpbi10YXpvYmFjdGFtLW9uLWNsaW5pY2FsLWN1cmUtYW5kLW1pY3JvYmlvbG9naWNhbC1lcmFkaWNhdGlvbi1pbi1wYXRpZW50cy13aXRoLWNvbXBsaWNhdGVkLXVyaW5hcnktdHJhY3QtaW5mZWN0aW9uLW9yLWFjdXRlLXB5ZWxvbmVwaHJpdGlzLWEtcmFuZG9taXplZC1jbGluaWNhbC10cmlhbA&redid=1
https://www.tandfonline.com/doi/full/10.1080/17460913.2025.2468112
https://pmc.ncbi.nlm.nih.gov/articles/PMC9533186/
https://login.medscape.com/login/sso/getlogin?sc=ng&dc=ma&wcode=101&client=206602&scode=qmd&urlCache=aHR0cHM6Ly9yZWFkLnF4bWQuY29tL3JlYWQvMzYxOTQyMTgvZWZmZWN0LW9mLWNlZmVwaW1lLWVubWV0YXpvYmFjdGFtLXZzLXBpcGVyYWNpbGxpbi10YXpvYmFjdGFtLW9uLWNsaW5pY2FsLWN1cmUtYW5kLW1pY3JvYmlvbG9naWNhbC1lcmFkaWNhdGlvbi1pbi1wYXRpZW50cy13aXRoLWNvbXBsaWNhdGVkLXVyaW5hcnktdHJhY3QtaW5mZWN0aW9uLW9yLWFjdXRlLXB5ZWxvbmVwaHJpdGlzLWEtcmFuZG9taXplZC1jbGluaWNhbC10cmlhbA&redid=1
https://www.ijbcp.com/index.php/ijbcp/article/view/5917
https://www.tandfonline.com/doi/full/10.1080/17425255.2024.2427310
https://clinician.nejm.org/nejm-jw.NA55400
https://www.tandfonline.com/doi/full/10.1080/17425255.2024.2427310
https://pmc.ncbi.nlm.nih.gov/articles/PMC9533186/
https://login.medscape.com/login/sso/getlogin?sc=ng&dc=ma&wcode=101&client=206602&scode=qmd&urlCache=aHR0cHM6Ly9yZWFkLnF4bWQuY29tL3JlYWQvMzYxOTQyMTgvZWZmZWN0LW9mLWNlZmVwaW1lLWVubWV0YXpvYmFjdGFtLXZzLXBpcGVyYWNpbGxpbi10YXpvYmFjdGFtLW9uLWNsaW5pY2FsLWN1cmUtYW5kLW1pY3JvYmlvbG9naWNhbC1lcmFkaWNhdGlvbi1pbi1wYXRpZW50cy13aXRoLWNvbXBsaWNhdGVkLXVyaW5hcnktdHJhY3QtaW5mZWN0aW9uLW9yLWFjdXRlLXB5ZWxvbmVwaHJpdGlzLWEtcmFuZG9taXplZC1jbGluaWNhbC10cmlhbA&redid=1
https://www.tandfonline.com/doi/full/10.1080/17460913.2025.2468112
https://pmc.ncbi.nlm.nih.gov/articles/PMC9533186/
https://login.medscape.com/login/sso/getlogin?sc=ng&dc=ma&wcode=101&client=206602&scode=qmd&urlCache=aHR0cHM6Ly9yZWFkLnF4bWQuY29tL3JlYWQvMzYxOTQyMTgvZWZmZWN0LW9mLWNlZmVwaW1lLWVubWV0YXpvYmFjdGFtLXZzLXBpcGVyYWNpbGxpbi10YXpvYmFjdGFtLW9uLWNsaW5pY2FsLWN1cmUtYW5kLW1pY3JvYmlvbG9naWNhbC1lcmFkaWNhdGlvbi1pbi1wYXRpZW50cy13aXRoLWNvbXBsaWNhdGVkLXVyaW5hcnktdHJhY3QtaW5mZWN0aW9uLW9yLWFjdXRlLXB5ZWxvbmVwaHJpdGlzLWEtcmFuZG9taXplZC1jbGluaWNhbC10cmlhbA&redid=1
https://www.tandfonline.com/doi/full/10.1080/17460913.2025.2468112
https://login.medscape.com/login/sso/getlogin?sc=ng&dc=ma&wcode=101&client=206602&scode=qmd&urlCache=aHR0cHM6Ly9yZWFkLnF4bWQuY29tL3JlYWQvMzYxOTQyMTgvZWZmZWN0LW9mLWNlZmVwaW1lLWVubWV0YXpvYmFjdGFtLXZzLXBpcGVyYWNpbGxpbi10YXpvYmFjdGFtLW9uLWNsaW5pY2FsLWN1cmUtYW5kLW1pY3JvYmlvbG9naWNhbC1lcmFkaWNhdGlvbi1pbi1wYXRpZW50cy13aXRoLWNvbXBsaWNhdGVkLXVyaW5hcnktdHJhY3QtaW5mZWN0aW9uLW9yLWFjdXRlLXB5ZWxvbmVwaHJpdGlzLWEtcmFuZG9taXplZC1jbGluaWNhbC10cmlhbA&redid=1
https://www.tandfonline.com/doi/full/10.1080/17460913.2025.2468112
https://clinician.nejm.org/nejm-jw.NA55400
https://clinician.nejm.org/nejm-jw.NA55400
https://www.tandfonline.com/doi/full/10.1080/17425255.2024.2427310
https://www.tandfonline.com/doi/full/10.1080/17425255.2024.2427310
https://www.ijbcp.com/index.php/ijbcp/article/view/5917
https://www.tandfonline.com/doi/full/10.1080/17425255.2024.2427310
https://www.ijbcp.com/index.php/ijbcp/article/view/5917
https://www.tandfonline.com/doi/full/10.1080/17425255.2024.2427310
https://www.tandfonline.com/doi/full/10.1080/17425255.2024.2427310
https://www.tandfonline.com/doi/full/10.1080/17425255.2024.2427310
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment-emergent adverse events were reported in 50.0% of patients receiving Cefepime-

enmetazobactam and 44.0% of those receiving piperacillin-tazobactam, with the majority being

mild to moderate in severity.[2]

In Vitro Susceptibility and Spectrum of Activity
Cefepime-enmetazobactam has demonstrated potent in vitro activity against a wide range of

Gram-negative pathogens, particularly Enterobacterales. The addition of enmetazobactam, a

novel β-lactamase inhibitor, restores the activity of cefepime against many ESBL-producing

strains.[5][8][9][10]

Enmetazobactam is a penicillanic acid sulfone derivative, structurally similar to tazobactam, but

with a methyl group on the triazole ring that enhances its ability to inhibit Class A β-lactamases,

including CTX-M, TEM, and SHV enzymes.[5][9][11] It has limited to no activity against Class B

(metallo-β-lactamases), and less of a direct impact on Class C (AmpC) and Class D (OXA) β-

lactamases.[5][9] However, cefepime itself is relatively stable against many AmpC and OXA

enzymes, making the combination effective against a broader range of resistant organisms.[5]

[9][10]

Numerous surveillance studies have compared the in vitro activity of Cefepime-

enmetazobactam to other β-lactam/β-lactamase inhibitor combinations and carbapenems.

Table 2: Comparative In Vitro Activity Against All Enterobacteriaceae Isolates

Antibiotic Combination Susceptibility (%)

Ceftazidime-avibactam 99.7%[12][13][14]

Cefepime-enmetazobactam 98.1%[12][13][14]

Meropenem 96.2%[12][13][14]

Ceftolozane-tazobactam 90.7%[12][13][14]

Cefepime (SDD breakpoint) 87%[12][13][14]

Piperacillin-tazobactam 85.7%[12][13][14]

Ceftazidime 81.2%[12][13][14]
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The addition of enmetazobactam significantly lowers the Minimum Inhibitory Concentration

(MIC) of cefepime for many resistant strains. For ESBL-producing Klebsiella pneumoniae, the

MIC90 of cefepime was reduced from >64 µg/mL to 1 µg/mL with the addition of

enmetazobactam, a greater reduction than that observed with tazobactam (to 8 µg/mL).[8][12]

[13][14]

Table 3: Cefepime MIC90 Values (µg/mL) With and Without Enmetazobactam

Organism Cefepime Alone
Cefepime +
Enmetazobactam

All Enterobacteriaceae 32[13][15] 0.25[13][15]

Escherichia coli 16[13][15] 0.12[13][15]

Klebsiella pneumoniae >64[13][15] 0.5[13][15]

Enterobacter cloacae 16[13][15] 1[13][15]

Pseudomonas aeruginosa 16[13][15] 16[13][15]

It is important to note that enmetazobactam does not enhance the activity of cefepime against

Pseudomonas aeruginosa.[12][13][15]

Mechanisms of Action and Resistance
The synergistic effect of Cefepime-enmetazobactam lies in their distinct yet complementary

mechanisms of action.
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Caption: Mechanism of action of Cefepime-enmetazobactam.

Resistance to Cefepime-enmetazobactam can emerge through several mechanisms, including

the production of β-lactamases that are not inhibited by enmetazobactam (such as metallo-β-

lactamases), mutations in the porin channels that reduce drug entry, overexpression of efflux

pumps, and alterations in the penicillin-binding proteins.[5][9][16]

Experimental Protocols
Antimicrobial Susceptibility Testing

Methodology: In vitro susceptibility testing is typically performed using broth microdilution

methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Procedure:

Bacterial isolates are grown on appropriate agar plates.

A standardized inoculum of each isolate is prepared.

The inoculum is added to microtiter plates containing serial twofold dilutions of the

antimicrobial agents.
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For Cefepime-enmetazobactam, a fixed concentration of enmetazobactam (commonly 8

µg/mL) is used.[8][12][13][14][15]

Plates are incubated at 35°C for 16-20 hours.

The MIC is determined as the lowest concentration of the antibiotic that completely inhibits

visible growth of the organism.

In Vivo Efficacy Models (e.g., Murine Neutropenic
Thigh/Pneumonia Model)

Objective: To evaluate the in vivo efficacy of antibiotic combinations against specific bacterial

strains.

Procedure:

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of

cyclophosphamide.

Infection: A standardized inoculum of the test organism is injected into the thigh muscle or

instilled into the lungs.

Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the antibiotic

combinations (e.g., Cefepime-enmetazobactam, comparators) or vehicle is initiated.

Human-like pharmacokinetic profiles are often simulated.

Endpoint: At a predetermined time (e.g., 24 or 26 hours post-treatment initiation), mice are

euthanized.[17][18][19] The infected tissues (thighs or lungs) are harvested, homogenized,

and plated for bacterial enumeration (colony-forming units, CFU).

Analysis: The change in bacterial burden (log10 CFU) compared to the initial inoculum or

untreated controls is calculated to determine the bactericidal or bacteriostatic activity of

the treatment.
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Caption: Workflow of a murine in vivo efficacy model.
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Conclusion
Cefepime-enmetazobactam represents a significant advancement in the treatment of serious

Gram-negative infections, particularly those caused by ESBL-producing Enterobacterales.

Clinical data from the ALLIUM trial clearly demonstrate its superiority over piperacillin-

tazobactam for cUTIs. Its in vitro profile further supports its role as a valuable carbapenem-

sparing agent. For researchers and drug development professionals, Cefepime-

enmetazobactam offers a promising new tool in the ongoing battle against antimicrobial

resistance. Further studies are warranted to fully elucidate its role in other infections, such as

hospital-acquired and ventilator-associated pneumonia, and to monitor for the emergence of

resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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